3-(Methoxymethyl)pyrrolidine-1-sulfonyl chloride
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Overview
Description
3-(Methoxymethyl)pyrrolidine-1-sulfonyl chloride is a chemical compound with the molecular formula C6H12ClNO3S and a molecular weight of 213.68 g/mol . It is characterized by the presence of a pyrrolidine ring substituted with a methoxymethyl group and a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)pyrrolidine-1-sulfonyl chloride typically involves the reaction of 3-(Methoxymethyl)pyrrolidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process includes the use of appropriate solvents and catalysts to optimize yield and purity. The reaction conditions are carefully monitored to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)pyrrolidine-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
3-(Methoxymethyl)pyrrolidine-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)pyrrolidine-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
3-(Methoxymethyl)pyrrolidine-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
3-(Methoxymethyl)pyrrolidine-1-sulfonate: Similar structure but with a sulfonate ester group instead of a sulfonyl chloride group.
Uniqueness
3-(Methoxymethyl)pyrrolidine-1-sulfonyl chloride is unique due to its high reactivity and versatility in chemical synthesis. The presence of the sulfonyl chloride group allows for a wide range of chemical transformations, making it a valuable reagent in organic chemistry .
Properties
IUPAC Name |
3-(methoxymethyl)pyrrolidine-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO3S/c1-11-5-6-2-3-8(4-6)12(7,9)10/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSKLGGJOIGAMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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